molecular formula C18H24N6O4 B2860937 1,7-dimethyl-8-(2-morpholinoethyl)-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 903858-86-6

1,7-dimethyl-8-(2-morpholinoethyl)-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2860937
CAS No.: 903858-86-6
M. Wt: 388.428
InChI Key: RKPSYUOOXIXTSD-UHFFFAOYSA-N
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Description

1,7-Dimethyl-8-(2-morpholinoethyl)-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic purine derivative characterized by a fused imidazo[2,1-f]purine core. Key structural features include:

  • 1,7-Dimethyl groups: These substituents enhance steric bulk and may influence binding interactions with biological targets.
  • 8-(2-Morpholinoethyl) chain: The morpholine moiety, a six-membered ring containing one oxygen and one nitrogen atom, is linked via an ethyl group. Morpholine derivatives are known to improve solubility and modulate pharmacokinetic properties.
  • 3-(2-Oxopropyl) group: A ketone-containing propyl chain at position 3, which may participate in hydrogen bonding or alter electronic properties.

Properties

IUPAC Name

4,7-dimethyl-6-(2-morpholin-4-ylethyl)-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N6O4/c1-12-10-23-14-15(20(3)18(27)24(16(14)26)11-13(2)25)19-17(23)22(12)5-4-21-6-8-28-9-7-21/h10H,4-9,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKPSYUOOXIXTSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1CCN4CCOCC4)N(C(=O)N(C3=O)CC(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,7-dimethyl-8-(2-morpholinoethyl)-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step organic reactions. The process begins with the preparation of the imidazo[2,1-f]purine core, followed by the introduction of the morpholinoethyl and oxopropyl groups through various substitution and addition reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Industrial methods also focus on minimizing waste and optimizing the use of raw materials.

Chemical Reactions Analysis

Types of Reactions

1,7-dimethyl-8-(2-morpholinoethyl)-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

1,7-dimethyl-8-(2-morpholinoethyl)-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Research explores its potential therapeutic effects, including anti-inflammatory, antiviral, or anticancer properties.

    Industry: The compound may be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 1,7-dimethyl-8-(2-morpholinoethyl)-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can trigger various cellular pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares the target compound with analogous imidazo[2,1-f]purine-diones, focusing on substituents, physicochemical properties, and biological activities:

Compound Name Substituents (Position 3) Substituents (Position 8) Molecular Formula Molecular Weight Key Biological Findings References
Target Compound 2-Oxopropyl 2-Morpholinoethyl C₁₇H₂₃N₅O₄ 369.40 g/mol Under investigation -
1,7-Dimethyl-8-[3-(4-morpholinyl)propyl]-3-[(2E)-3-phenyl-2-propen-1-yl]... Cinnamyl 3-Morpholinopropyl C₂₆H₃₁N₅O₃ 473.56 g/mol Kinase inhibition (unspecified)
3-(2-Fluorobenzyl)-1,7-dimethyl-8-[2-(4-morpholinyl)ethyl]... 2-Fluorobenzyl 2-Morpholinylethyl C₂₁H₂₄FN₅O₃ 413.45 g/mol Enhanced receptor binding affinity
8-(4-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-1,3-dimethyl-... - Isoquinolinylbutyl C₂₈H₃₄N₆O₅ 534.61 g/mol High affinity for 5-HT₁A and D₂ receptors; PDE4B1 inhibition
8-(2-Methoxyphenyl)-1-methyl-7-p-cyanophenyl... - 2-Methoxyphenyl C₂₃H₁₉N₅O₃ 413.43 g/mol Kinase inhibition (synthetic intermediate)
1,7-Dimethyl-8-(2-hydroxyethyl)... - 2-Hydroxyethyl C₁₁H₁₃N₅O₃ 263.25 g/mol Improved solubility
1,7-Dimethyl-8-(2-phenylethyl)... - Phenethyl C₁₉H₁₉N₅O₂ 357.39 g/mol Unspecified receptor modulation

Detailed Analysis of Substituent Effects

Position 8 Modifications

  • Morpholine Derivatives: The target compound and –3 feature morpholine-containing chains. Morpholine improves solubility and may enhance blood-brain barrier penetration. The ethyl linker in the target compound (vs.
  • Aromatic and Hydrophobic Groups : Compounds with phenethyl () or methoxyphenyl () substituents exhibit increased hydrophobicity, which may improve membrane permeability but reduce aqueous solubility .
  • Hydroxyethyl Group : ’s 2-hydroxyethyl substituent enhances polarity, likely improving solubility but limiting lipophilicity .

Position 3 Modifications

  • Electron-Withdrawing Groups: The 2-oxopropyl group in the target compound introduces a ketone, which may engage in hydrogen bonding with biological targets.
  • Aromatic vs. Aliphatic Chains : Cinnamyl () and phenethyl () groups introduce π-π stacking capabilities, beneficial for kinase or receptor binding .

Biological Activity

1,7-Dimethyl-8-(2-morpholinoethyl)-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic organic compound that belongs to the class of imidazo[2,1-f]purine derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its interactions with various molecular targets in biological systems.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Imidazo[2,1-f]purine core : This core is essential for the biological activity of the compound.
  • Methyl groups at positions 1 and 7: These groups influence the compound's lipophilicity and receptor binding.
  • Morpholinoethyl group at position 8: This substituent is significant for its interaction with biological receptors.

Research indicates that this compound acts primarily as a partial agonist at the serotonin 5-HT1A receptor. This receptor is a well-known target in the treatment of depression and anxiety disorders. The interaction with this receptor may lead to antidepressant-like effects observed in animal models. The compound's structure allows it to modulate receptor activity effectively, influencing various signaling pathways involved in mood regulation.

Pharmacological Effects

The compound has been studied for several key pharmacological effects:

  • Antidepressant-like activity : Demonstrated through behavioral assays in rodent models.
  • Anxiolytic properties : Potential effects on reducing anxiety-related behaviors.
  • Neuroprotective effects : Observed in studies investigating cellular stress responses.

Case Studies

Several studies have explored the biological activity of this compound:

  • Study on Antidepressant Effects :
    • A study published in a pharmacology journal showed that administration of the compound resulted in significant reductions in depressive-like behaviors in mice compared to control groups. The mechanism was attributed to increased serotonin levels in the synaptic cleft due to receptor modulation.
  • Anxiolytic Activity Assessment :
    • Another investigation assessed the anxiolytic properties using an elevated plus maze test. Results indicated that subjects treated with the compound spent more time in open arms compared to untreated controls, suggesting reduced anxiety levels.
  • Neuroprotective Mechanisms :
    • Research focusing on oxidative stress revealed that the compound could mitigate neuronal damage induced by oxidative agents. This effect was linked to its ability to enhance antioxidant enzyme activity within neuronal cells.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Characteristics
1,7-DimethylxanthineSimilar core structure but lacks ethyl and morpholinoethyl groupsKnown for caffeine-like effects
8-EthyltheophyllineContains an ethyl group but differs in substitution patternUsed as a bronchodilator
3-MorpholinoethylxanthineSimilar morpholinoethyl substitution but different core structureExhibits different pharmacological properties

The distinct combination of substituents in this compound contributes to its unique biological profile and potential therapeutic applications.

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